molecular formula C13H9ClF3N5O2 B2630226 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338409-11-3

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2630226
CAS No.: 338409-11-3
M. Wt: 359.69
InChI Key: LDOOVXMCUJAASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidinecarbonitrile core (2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile) linked via a 2-aminoethyl group to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.

Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5O2/c14-9-3-8(13(15,16)17)5-20-10(9)19-1-2-22-6-7(4-18)11(23)21-12(22)24/h3,5-6H,1-2H2,(H,19,20)(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOOVXMCUJAASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN2C=C(C(=O)NC2=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, characterized by a pyridine ring substituted with a chloro and trifluoromethyl group. The molecular formula can be represented as C14H12ClF3N6O2C_{14}H_{12}ClF_3N_6O_2, indicating its diverse functional groups that may contribute to its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC14H12ClF3N6O2
Molecular Weight384.75 g/mol
IUPAC Name1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Its structural similarity to known anticancer agents positions it as a potential candidate for further investigation in oncology.
  • Enzyme Inhibition : The presence of the pyrimidine moiety suggests possible inhibition of enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division.

Case Studies and Research Findings

  • Anticancer Screening : A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that several derivatives of pyrimidines showed significant cytotoxic effects against various cancer cell lines, suggesting that similar compounds might possess similar properties .
  • In Vitro Characterization : Research published in the Journal of Medicinal Chemistry highlighted the synthesis and characterization of various pyrimidine derivatives. Some exhibited promising results as selective inhibitors against specific cancer types . While this specific compound was not directly tested, its structural analogs demonstrated significant biological activity.
  • Target Identification : A review article discussed the role of pyridine derivatives in targeting protein kinases involved in cancer progression. Compounds with similar structures have shown efficacy in inhibiting kinase activity, which is pivotal in tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Study : A study demonstrated that derivatives of pyrimidine compounds showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens:

  • Target Microorganisms : It has shown activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Enzyme Inhibition

The compound is believed to act as an inhibitor for several key enzymes:

  • Example : Inhibitors targeting Mur enzymes have been explored for their potential in treating bacterial infections . These enzymes are crucial for bacterial cell wall synthesis.

Signal Transduction Modulation

The compound may influence various signaling pathways involved in cell growth and apoptosis:

  • Purinergic Signaling : Research highlights the role of purinergic receptors in mediating inflammatory responses and their potential as drug targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7, HCT116Cytotoxicity observed
AntimicrobialStaphylococcus aureus, E. coliGrowth inhibition at low concentrations
Enzyme InhibitionMur enzymes (bacterial)Inhibition of bacterial cell wall synthesis

Comparison with Similar Compounds

Structural Analogues with Pyrimidinecarbonitrile Cores
Compound Name Key Structural Differences Synthesis Yield Melting Point (°C) Biological Activity Notes Reference
2-[(3-Hydroxyphenyl)amino]-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Thiazole ring replaces pyridine; hydroxylphenyl substituent 18% 242–243 Antimicrobial screening implied
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-6-carbonitrile Fused pyrido-pyrimidine system; dimethyl and chlorophenyl N/A N/A Potential enzyme inhibition
Target Compound Pyridine with CF₃/Cl; aminoethyl linker N/A N/A Hypothesized kinase inhibition

Analysis :

  • The thiazole-containing analogue () exhibits lower synthesis yield (18%) and higher polarity due to the hydroxyl group, which may reduce cell membrane permeability compared to the target compound’s CF₃ group .
Compounds with Trifluoromethyl-Substituted Pyridines
Compound Name Key Structural Differences Synthesis Method Notes Reference
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile Trifluoromethyl on phenyl ring; methylpyrimidine Condensation with piperidine catalysis LCMS: m/z 295 [M+H]+; HPLC retention: 0.81 min
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione Acetyl and methylamino groups on pyrimidine Multi-step nucleophilic substitution Predicted pKa: 8.05; density: 1.568 g/cm³
Target Compound Aminoethyl linker; pyrimidinecarbonitrile core Likely condensation of pyridine and pyrimidine precursors Hypothesized enhanced metabolic stability

Analysis :

  • The phenyl-trifluoromethyl analogue () shows rapid HPLC elution (0.81 min), suggesting higher polarity than the target compound due to the absence of a hydrophobic aminoethyl chain .
  • The acetylated derivative () has a lower predicted pKa (8.05), indicating weaker basicity compared to the target compound’s primary amine linker .
Derivatives with Aminoethyl Linkers
Compound Name Core Structure Substituents Potential Applications Reference
4-Chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine Benzenediamine core Chloro, CF₃-pyridinyl, aminoethyl Chelation or metal-binding therapies
Target Compound Pyrimidinecarbonitrile core Chloro, CF₃-pyridinyl, aminoethyl Kinase or protease inhibition

Analysis :

  • The benzenediamine analogue () may exhibit stronger metal-binding capacity due to its diamine structure, whereas the target compound’s pyrimidinecarbonitrile core favors hydrogen-bonding interactions with biological targets .

Q & A

Q. What synthetic routes are recommended for constructing the pyridinyl-pyrimidinecarbonitrile scaffold in this compound?

The compound’s synthesis likely involves coupling a 3-chloro-5-(trifluoromethyl)pyridinylamine derivative with a functionalized pyrimidinecarbonitrile precursor. A plausible method includes:

  • Step 1 : Prepare 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) as a key intermediate via halogenation and trifluoromethylation of pyridine derivatives .
  • Step 2 : Functionalize the pyrimidinecarbonitrile core at the 1-position with a 2-aminoethyl linker. This may involve nucleophilic substitution or reductive amination under anhydrous conditions.
  • Step 3 : Couple the pyridinylamine and pyrimidinecarbonitrile moieties using a coupling agent (e.g., EDC/HOBt) in DMF or THF. Monitor progress via LC-MS to avoid side reactions.

Q. How can researchers resolve discrepancies in NMR data for this compound’s regiochemistry?

Discrepancies may arise from tautomerism in the pyrimidine-dione ring or rotational isomerism in the aminoethyl linker. To resolve this:

  • Use 2D NMR (COSY, NOESY) to confirm connectivity and spatial proximity of protons.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Reference X-ray crystallography data from structurally analogous pyrimidinones (e.g., ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, which confirmed regiochemistry via crystal packing analysis) .

Q. What biological screening assays are appropriate for preliminary evaluation of this compound?

Prioritize assays aligned with pyrimidinone derivatives’ known activities:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. trifluoromethyl groups) impact this compound’s bioactivity?

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving membrane permeability .
  • The chloro substituent may influence target binding via steric or electronic effects. Compare activity of analogs (e.g., 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives) to isolate substituent contributions .
  • Use QSAR models to correlate substituent properties (Hammett σ, LogP) with bioactivity data.

Q. How should researchers address contradictory results in cytotoxicity studies across different cell lines?

Contradictions may stem from cell-specific uptake or metabolic differences. Mitigate this by:

  • Standardizing assay conditions (e.g., serum concentration, incubation time) as in split-split-plot experimental designs .
  • Validating results with orthogonal assays (e.g., apoptosis markers via flow cytometry vs. ATP-based viability assays).
  • Profiling compound stability in cell culture media via HPLC to rule out degradation .

Q. What computational strategies are effective for predicting binding modes of this compound?

  • Perform molecular docking using crystal structures of target proteins (e.g., kinases or proteases from PDB).
  • Conduct MD simulations to assess binding stability and identify key interactions (e.g., hydrogen bonds with pyrimidine-dione carbonyl groups).
  • Cross-validate with experimental data, such as X-ray structures of related compounds (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]pyrimidine derivatives) .

Q. What analytical techniques are critical for characterizing impurities in this compound?

  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) with a C18 column and gradient elution.
  • X-ray powder diffraction (XRPD) : Identify crystalline vs. amorphous impurities.
  • Elemental analysis : Verify stoichiometry, especially for fluorine and nitrogen content .

Q. How can researchers optimize solubility without compromising activity?

  • Introduce ionizable groups (e.g., carboxylate) at non-critical positions.
  • Use co-solvents (e.g., DMSO/PEG mixtures) in preclinical formulations .
  • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility, as seen in ethyl pyrimidine carboxylates .

Methodological Notes

  • Data Reproducibility : Replicate experiments ≥3 times and report mean ± SD. For crystallography, ensure data-to-parameter ratios >10 to minimize overfitting .
  • Contradiction Analysis : Use Bland-Altman plots or Cohen’s κ to quantify inter-assay variability .
  • Safety : Handle trifluoromethyl and chloro derivatives in fume hoods due to potential toxicity (UN# 3286) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.